molecular formula C12H9N3O3S B5546778 4-nitro-N'-(2-thienylmethylene)benzohydrazide

4-nitro-N'-(2-thienylmethylene)benzohydrazide

Cat. No. B5546778
M. Wt: 275.29 g/mol
InChI Key: WFTRZIXOYPBPRK-MDWZMJQESA-N
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Description

Synthesis Analysis

The synthesis of benzohydrazides like 4-nitro-N'-(2-thienylmethylene)benzohydrazide often involves reactions with various aldehydes and hydrazides. For instance, a related compound, 4-amino-N'-[(1E)-1-(2-hydroxy-6-methyl-4-oxo-4H-pyran-3-yl)ethylidene]benzohydrazide, and its metal complexes were synthesized using similar methods, with the structures elucidated through spectroscopy and mass spectrometry (Anarado et al., 2023).

Molecular Structure Analysis

The molecular structure of benzohydrazides can be determined using techniques such as X-ray crystallography. For example, the structure of N'-(4-Hydroxybenzylidene)-4-nitrobenzohydrazide was determined to be approximately planar, with hydrogen bonds forming layers in the crystal (Dai & Mao, 2010).

Chemical Reactions and Properties

Chemical reactions involving benzohydrazides often result in the formation of complexes with various metals. These complexes can adopt different geometries and exhibit unique properties, as shown in studies of related compounds (Anarado et al., 2023).

Physical Properties Analysis

The physical properties of such compounds, including their crystalline structure, can be explored through X-ray crystallography. For instance, the crystal structure of benzoic acid 4-nitrobenzylidenhydrazide has been determined, providing insights into its non-planar structure and the formation of layers in the crystalline state (Chumakov et al., 2005).

Chemical Properties Analysis

Benzohydrazides like 4-nitro-N'-(2-thienylmethylene)benzohydrazide often exhibit interesting chemical properties due to their ability to form complexes with metals. These complexes can show varied geometries and bonding patterns, as observed in related research (Anarado et al., 2023).

Scientific Research Applications

Synthesis and Molecular Structure

Synthesis and Characterization : 4-nitro-N'-(2-thienylmethylene)benzohydrazide has been synthesized and characterized through various spectroscopic techniques, including NMR, FT-IR, UV–Visible spectroscopy, and mass spectrometry. These studies are fundamental in understanding the compound's structure and potential applications. Quantum calculations at the DFT level further support these characterizations, with electronic transitions and vibrational modes analysis providing insights into the molecular structure and stability of these compounds (Singh et al., 2017).

Photophysical and Electrochemical Properties

Non-Linear Optical Material : The compound has been investigated for its non-linear optical (NLO) properties, indicated by computed first static hyperpolarizabilities. This suggests potential future applications in developing new NLO materials, which are crucial for various optical technologies, including telecommunications and information processing (Singh et al., 2017).

Cytotoxic Activity

Anticancer Potential : Research has demonstrated that 4-nitro-N'-(2-thienylmethylene)benzohydrazide exhibits significant cytotoxic activity against cancer cell lines, such as breast cancer (MCF7) and prostate adenocarcinoma (DU145). The mechanism behind this activity involves inducing apoptotic cell death, suggesting potential therapeutic applications in cancer treatment (Singh et al., 2017).

Antibacterial and Antifungal Activities

Microbial Inhibition : Studies on derivatives of 4-nitro-N'-(2-thienylmethylene)benzohydrazide have shown potent antimicrobial activities. Compounds with nitro substitution exhibit significant antibacterial and antifungal effects, highlighting their potential as leads for developing new antimicrobial agents (Bala et al., 2013).

properties

IUPAC Name

4-nitro-N-[(E)-thiophen-2-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S/c16-12(14-13-8-11-2-1-7-19-11)9-3-5-10(6-4-9)15(17)18/h1-8H,(H,14,16)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTRZIXOYPBPRK-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-N'-(2-thienylmethylene)benzohydrazide

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